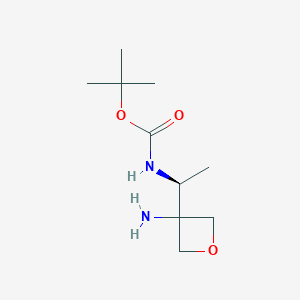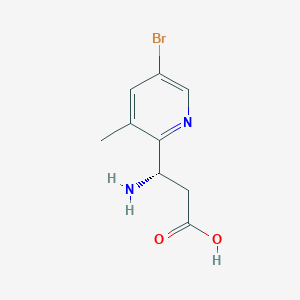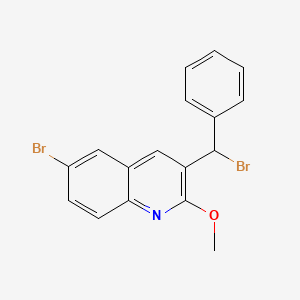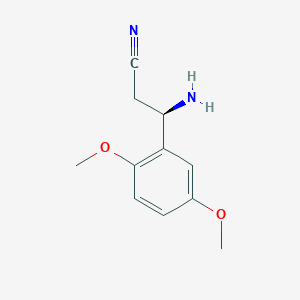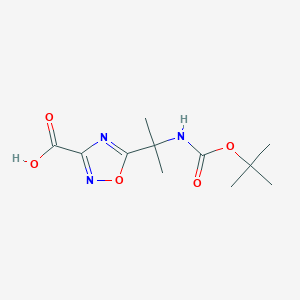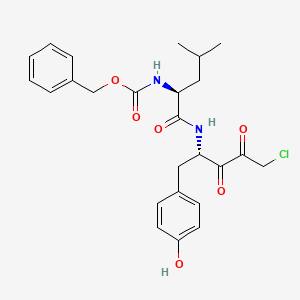
Cbz-Leu-Tyr-AcCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Leu-Tyr-chloromethylketone: is a synthetic peptide derivative known for its role as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The compound has a molecular formula of C24H29ClN2O5 and a molecular weight of 460.95 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-chloromethylketone typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and tyrosine are protected using carbobenzyloxy (Cbz) groups.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Introduction of Chloromethylketone: The chloromethylketone group is introduced by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of Z-Leu-Tyr-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Z-Leu-Tyr-chloromethylketone undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products include substituted amines or thiols.
Hydrolysis Products: The major products of hydrolysis are carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry:
Protease Inhibition: Z-Leu-Tyr-chloromethylketone is widely used as an inhibitor of calpains and other cysteine proteases in biochemical studies.
Biology:
Cellular Studies: The compound is used to study the role of calpains in various cellular processes, including apoptosis and cell motility.
Medicine:
Therapeutic Research: Z-Leu-Tyr-chloromethylketone is investigated for its potential therapeutic applications in diseases involving dysregulated protease activity, such as cancer and neurodegenerative disorders.
Industry:
Mécanisme D'action
Mechanism: Z-Leu-Tyr-chloromethylketone exerts its effects by irreversibly inhibiting calpains. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and inactivating the enzyme .
Molecular Targets and Pathways:
Calpains: The primary molecular targets are calpains, which play a crucial role in various cellular processes.
Comparaison Avec Des Composés Similaires
Z-Leu-Leu-chloromethylketone: Another calpain inhibitor with a similar structure but different amino acid sequence.
Z-Phe-Phe-chloromethylketone: A related compound with phenylalanine residues instead of leucine and tyrosine.
Uniqueness: Z-Leu-Tyr-chloromethylketone is unique due to its specific amino acid sequence and its potent inhibitory effect on calpains. Its structure allows for selective inhibition of calpains, making it a valuable tool in biochemical and therapeutic research .
Propriétés
Formule moléculaire |
C25H29ClN2O6 |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1 |
Clé InChI |
HERUKJPPUDXXHR-SFTDATJTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



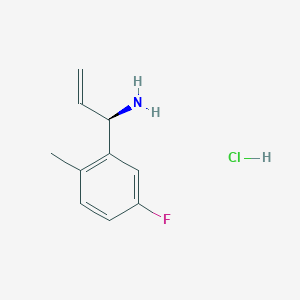



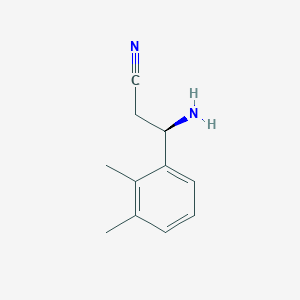
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
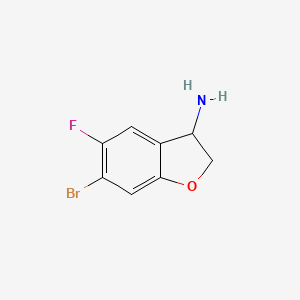
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
